![molecular formula C27H23NO5 B11279999 9-(1,3-benzodioxol-5-ylmethyl)-3-benzyl-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11279999.png)
9-(1,3-benzodioxol-5-ylmethyl)-3-benzyl-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
化合物9-(1,3-ベンゾジオキソール-5-イルメチル)-3-ベンジル-4-メチル-9,10-ジヒドロ-2H,8H-クロメノ[8,7-e][1,3]オキサジン-2-オン は、ベンゾジオキソール、ベンジル、クロメノ-オキサジン構造のユニークな組み合わせを特徴とする複雑な有機分子です。
合成方法
合成経路と反応条件
9-(1,3-ベンゾジオキソール-5-イルメチル)-3-ベンジル-4-メチル-9,10-ジヒドロ-2H,8H-クロメノ[8,7-e][1,3]オキサジン-2-オン の合成は、通常、ベンゾジオキソールとクロメノ-オキサジンの中間体の合成から始まる、複数のステップを伴います。主なステップには以下が含まれます。
ベンゾジオキソール中間体の形成: これは、カテコールとホルムアルデヒドを酸性条件下で反応させて、1,3-ベンゾジオキソールを形成することを伴います。
クロメノ-オキサジン中間体の合成: このステップは、ヒドロキシベンジルアミン誘導体などの適切な前駆体の環化を塩基性条件下で行って、クロメノ-オキサジン環系を形成することを伴います。
最終カップリング反応: 次に、ベンゾジオキソールとクロメノ-オキサジンの中間体を、触媒条件下、通常はパラジウム触媒によるクロスカップリング反応を使用してカップリングして、最終化合物を形成します。
工業的生産方法
この化合物の工業的生産は、高い収率と純度を確保するために、上記の合成経路の最適化を含む可能性があります。これには、カップリング反応のための連続フローリアクターの使用や、クロマトグラフィーや結晶化などの高度な精製技術が含まれます。
化学反応解析
反応の種類
9-(1,3-ベンゾジオキソール-5-イルメチル)-3-ベンジル-4-メチル-9,10-ジヒドロ-2H,8H-クロメノ[8,7-e][1,3]オキサジン-2-オン: は、さまざまな化学反応、以下を含む可能性があります。
酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの試薬を使用して酸化して、対応する酸化生成物を形成することができます。
還元: 還元反応は、水素化または金属水素化物を使用して、分子内の特定の官能基を還元するために実行できます。
置換: この化合物は、特にベンジルとベンゾジオキソール部分において、求核置換反応または求電子置換反応を受ける可能性があります。
一般的な試薬と条件
酸化: 過マンガン酸カリウム (KMnO₄)、三酸化クロム (CrO₃)
還元: 炭素上のパラジウム (Pd/C) を用いた水素ガス (H₂)、水素化ホウ素ナトリウム (NaBH₄)
置換: ハロゲン化剤(例:N-ブロモスクシンイミド)、求核剤(例:アミン、チオール)
主要な製品
これらの反応から形成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はカルボン酸またはケトンを生成する可能性があり、一方、還元はアルコールまたはアルカンを生成する可能性があります。
科学研究への応用
9-(1,3-ベンゾジオキソール-5-イルメチル)-3-ベンジル-4-メチル-9,10-ジヒドロ-2H,8H-クロメノ[8,7-e][1,3]オキサジン-2-オン: は、いくつかの科学研究への応用があります。
医薬品化学: この化合物は、特にがん細胞の増殖に関与する特定の酵素や経路を阻害する能力に関して、その潜在的な抗がん特性について研究されています.
材料科学: そのユニークな構造的特徴により、特定の電子または光学特性を持つ新しい材料の開発のための候補となります。
生物学的研究: この化合物は、酵素活性や細胞シグナル伝達経路など、さまざまな生物学的プロセスを研究するためのプローブとして使用できます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(1,3-benzodioxol-5-ylmethyl)-3-benzyl-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one typically involves multiple steps, starting with the preparation of the benzodioxole and chromeno-oxazin intermediates. The key steps include:
Formation of Benzodioxole Intermediate: This involves the reaction of catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.
Synthesis of Chromeno-Oxazin Intermediate: This step involves the cyclization of a suitable precursor, such as a hydroxybenzylamine derivative, under basic conditions to form the chromeno-oxazin ring system.
Final Coupling Reaction: The benzodioxole and chromeno-oxazin intermediates are then coupled under catalytic conditions, typically using a palladium-catalyzed cross-coupling reaction, to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the coupling reactions and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
9-(1,3-benzodioxol-5-ylmethyl)-3-benzyl-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides to reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl and benzodioxole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), sodium borohydride (NaBH₄)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
科学的研究の応用
9-(1,3-benzodioxol-5-ylmethyl)-3-benzyl-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one: has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anticancer properties, particularly its ability to inhibit specific enzymes or pathways involved in cancer cell proliferation.
Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme activity and cellular signaling pathways.
作用機序
9-(1,3-ベンゾジオキソール-5-イルメチル)-3-ベンジル-4-メチル-9,10-ジヒドロ-2H,8H-クロメノ[8,7-e][1,3]オキサジン-2-オン の作用機序は、特定の分子標的との相互作用を伴います。 たとえば、抗がん研究では、この化合物は、チューブリンなどの酵素の活性を阻害し、細胞周期停止とアポトーシスにつながる可能性があります . ベンゾジオキソールとクロメノ-オキサジン部分は、その結合親和性と特異性にとって重要です。
類似化合物の比較
類似化合物
1,3-ベンゾジオキソール誘導体: 1,3-ベンゾジオキソール自体やそのさまざまな置換誘導体などの化合物は、構造的な類似性を共有しています。
クロメノ-オキサジン化合物: 異なる置換基を持つ他のクロメノ-オキサジン誘導体は、その生物学的および化学的特性について比較できます。
独自性
9-(1,3-ベンゾジオキソール-5-イルメチル)-3-ベンジル-4-メチル-9,10-ジヒドロ-2H,8H-クロメノ[8,7-e][1,3]オキサジン-2-オン: は、ベンゾジオキソールとクロメノ-オキサジン構造の特定の組み合わせにより、独特の化学反応性と生物活性をもたらすため、独自性があります。この独自性は、それを標的とする研究や潜在的な治療的用途のための貴重な化合物にします。
類似化合物との比較
Similar Compounds
1,3-Benzodioxole Derivatives: Compounds such as 1,3-benzodioxole itself and its various substituted derivatives share structural similarities.
Chromeno-Oxazin Compounds: Other chromeno-oxazin derivatives with different substituents can be compared for their biological and chemical properties.
Uniqueness
9-(1,3-benzodioxol-5-ylmethyl)-3-benzyl-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one: is unique due to its specific combination of benzodioxole and chromeno-oxazin structures, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.
特性
分子式 |
C27H23NO5 |
|---|---|
分子量 |
441.5 g/mol |
IUPAC名 |
9-(1,3-benzodioxol-5-ylmethyl)-3-benzyl-4-methyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one |
InChI |
InChI=1S/C27H23NO5/c1-17-20-8-10-23-22(26(20)33-27(29)21(17)11-18-5-3-2-4-6-18)14-28(15-30-23)13-19-7-9-24-25(12-19)32-16-31-24/h2-10,12H,11,13-16H2,1H3 |
InChIキー |
OPEHEJPQOFQXTJ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)OC2=C1C=CC3=C2CN(CO3)CC4=CC5=C(C=C4)OCO5)CC6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


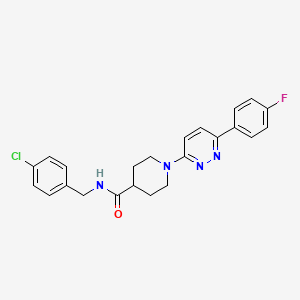
![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B11279920.png)
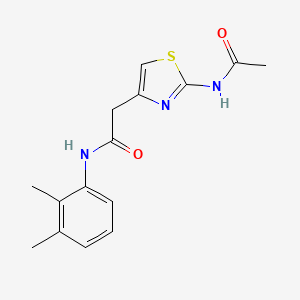
![5-amino-N-(3-fluoro-4-methylphenyl)-1-{2-[(4-methylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11279940.png)
![5-amino-N-(2,4-dimethoxyphenyl)-1-{2-[(4-methylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11279949.png)
![2-({4-[(3-methoxyphenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)ethanol](/img/structure/B11279953.png)
![4-[(1-Ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)amino]phenol](/img/structure/B11279962.png)
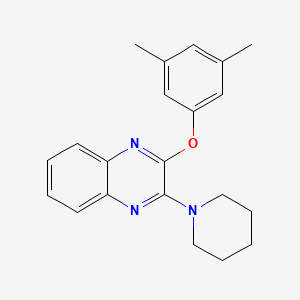
![N-cyclopentyl-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide](/img/structure/B11279970.png)
![2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]-N-(propan-2-yl)acetamide](/img/structure/B11279973.png)
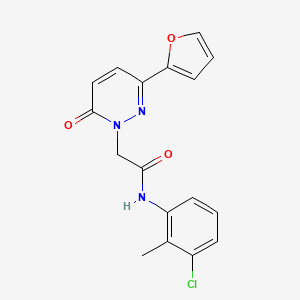
![7-chloro-N-(4-chlorobenzyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B11279981.png)
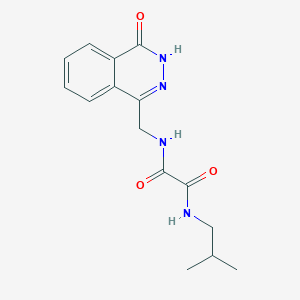
![2-(3-benzyl-5,8-dimethyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrimido[5,4-b]indol-1-yl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B11279993.png)
